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Compound of Interest

Compound Name: 2-Aminoanthraquinone

Cat. No.: B085984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-aminoanthraquinone from its

sulfonated precursor, anthraquinone-2-sulfonic acid. This transformation is a critical step in the

production of various dyes, pigments, and pharmaceutical intermediates. The core of this

process lies in a nucleophilic aromatic substitution reaction, specifically an ammonolysis, where

the sulfonate group is displaced by an amino group. This document provides a comprehensive

overview of the reaction, including detailed experimental protocols, quantitative data, and a

mechanistic discussion.

Reaction Principle and Mechanism
The conversion of anthraquinone-2-sulfonic acid to 2-aminoanthraquinone is achieved by

heating the sodium salt of the sulfonic acid with a concentrated aqueous solution of ammonia

under pressure in an autoclave. This reaction is a classic example of nucleophilic aromatic

substitution.

The electron-withdrawing nature of the carbonyl groups on the anthraquinone ring system

activates the aromatic ring towards nucleophilic attack. The sulfonate group (-SO₃H) is a good

leaving group, facilitating its displacement by the incoming nucleophile, which in this case is

ammonia (NH₃).
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While not a direct application, the principles of the Bucherer reaction are analogous to this

synthesis. The Bucherer reaction involves the reversible conversion of naphthols to

naphthylamines in the presence of ammonia and a bisulfite. Although anthraquinone is not a

naphthol, the underlying concept of a nucleophilic aromatic substitution on a polycyclic

aromatic system to introduce an amino group is a shared feature.

Reaction Pathway
The overall reaction can be depicted as follows:

Reactants Reaction Conditions

Products

Sodium Anthraquinone-2-sulfonate

2-Aminoanthraquinone

Nucleophilic Aromatic Substitution

Aqueous Ammonia (NH₃) High Temperature (180-205°C) High Pressure (Autoclave)

Sodium Sulfite (Na₂SO₃)

Byproducts

Water (H₂O)

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of 2-aminoanthraquinone.
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Quantitative Data Summary
The yield and purity of 2-aminoanthraquinone are highly dependent on the reaction

conditions. The following table summarizes quantitative data from various cited experimental

protocols.

Parameter Protocol 1 Protocol 2

Starting Material
Sodium anthraquinone-2-

sulfonate

Sodium anthraquinone-2-

sulfonate

Ammonia Concentration Concentrated (d=0.88 g/mL) ~23% aqueous solution

Temperature 180°C 205°C

Reaction Time 6 hours 7 hours

Additives None
Calcium chloride, Sodium

chloride

Yield Not specified, product isolated ~70% of theoretical

Purity Solid red powder Pure

Reference

Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of 2-aminoanthraquinone from

anthraquinone-2-sulfonic acid.

General Experimental Workflow
The following diagram illustrates a typical workflow for this synthesis.
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Start
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Heat to Reaction Temperature
(e.g., 180-205°C)

and Maintain for Specified Time

Cool Autoclave to Room Temperature

Filter the Reaction Mixture

Wash the Crude Product Sequentially:
- Water

- Dilute Hydrochloric Acid
- Sodium Carbonate Solution

Dry the Purified Product

Obtain 2-Aminoanthraquinone
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Caption: A generalized experimental workflow for the synthesis.
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Protocol 1: Ammonolysis without Additives
This protocol describes the direct ammonolysis of sodium anthraquinone-2-sulfonate.

Materials:

Sodium anthraquinone-2-sulfonate (20 g)

Concentrated aqueous ammonia (200 mL, d=0.88 g/mL)

Autoclave (500 mL capacity)

Procedure:

Combine 20 g of sodium anthraquinone-2-sulfonate and 200 mL of concentrated aqueous

ammonia in a 500 mL autoclave.

Seal the autoclave and heat the mixture to 180°C.

Maintain the temperature at 180°C for 6 hours.

Allow the autoclave to cool to room temperature overnight.

Once cooled, carefully open the autoclave and filter the contents to collect the solid product.

Dry the collected solid to obtain 2-aminoanthraquinone as a red crystalline powder. The

melting point of the product is 302°C.

Protocol 2: Ammonolysis with Additives
This protocol utilizes additives to potentially improve the reaction yield.

Materials:

Sodium salt of anthraquinone-2-sulfonic acid (100 parts by weight)

Concentrated aqueous ammonia (~23%, 1000 parts by weight)

Crystallized calcium chloride (60 parts by weight)
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Sodium chloride (100 parts by weight)

Autoclave

Procedure:

Charge an autoclave with 100 parts of the sodium salt of anthraquinone-2-sulfonic acid,

1000 parts of a ~23% aqueous ammonia solution, 60 parts of crystallized calcium chloride,

and 100 parts of sodium chloride.

Seal the autoclave and heat the mixture to 205°C for 7 hours.

After the reaction period, allow the autoclave to cool down.

Filter the contents of the autoclave to collect the red, pap-like crystalline mass.

Boil the collected mass successively with water, diluted hydrochloric acid, and a solution of

soda to purify the product.

Dry the purified product to obtain pure 2-aminoanthraquinone. The reported yield is

approximately 70% of the theoretical value.

Alternative Synthesis Routes
While the ammonolysis of anthraquinone-2-sulfonic acid is a primary industrial method, other

synthetic pathways exist.

From 2-Nitroanthraquinone: 2-Aminoanthraquinone can be synthesized by the reduction of

2-nitroanthraquinone. This method involves hydrogenation using a palladium-carbon

catalyst. The reaction proceeds smoothly at 100°C and a pressure of 2 to 6 Kg/cm² G,

yielding a product with 99% purity and an almost quantitative yield.

From 2-Chloroanthraquinone: Another common method is the replacement of the chlorine

atom in 2-chloroanthraquinone with an amino group by heating with aqueous ammonia

under pressure, often in the presence of a copper catalyst.

Purification of 2-Aminoanthraquinone
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Crude 2-aminoanthraquinone, particularly when prepared from 2-chloroanthraquinone, may

contain impurities that can be detrimental to its use in dye synthesis. A purification process

involves treating the crude product with an oxidizing agent, such as a sodium dichromate

solution, in the presence of sulfuric acid at boiling temperature. This treatment helps to

eliminate or destroy these harmful impurities.

Concluding Remarks
The synthesis of 2-aminoanthraquinone from anthraquinone-2-sulfonic acid is a robust and

industrially significant process. The selection of the specific protocol, including the use of

additives and reaction conditions, will depend on the desired yield, purity, and economic

considerations. The detailed protocols and quantitative data presented in this guide provide a

solid foundation for researchers and professionals in the field to reproduce and optimize this

important chemical transformation.

To cite this document: BenchChem. [Synthesis of 2-Aminoanthraquinone from
Anthraquinone-2-Sulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b085984#2-aminoanthraquinone-
synthesis-from-anthraquinone-2-sulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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